![molecular formula C19H17N3O3 B5568375 N-[4-(acetylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5568375.png)

N-[4-(acetylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

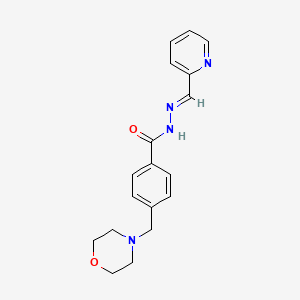

N-[4-(acetylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as MLN8054, is a small molecule inhibitor of the Aurora A kinase enzyme. Aurora A kinase is a serine/threonine kinase that plays an important role in cell division and is overexpressed in many types of cancer. MLN8054 has been shown to be an effective inhibitor of Aurora A kinase and has potential as a cancer therapeutic.

Aplicaciones Científicas De Investigación

Sulfonamide Research Applications

Sulfonamides, including compounds like N-[4-(acetylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide, have been extensively studied for their diverse clinical applications. These compounds are present in many clinically used drugs across categories such as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. Recent research has expanded into novel drugs like apricoxib and pazopanib, highlighting the importance of sulfonamides in developing selective antiglaucoma drugs, antitumor agents, and tools for diagnosing various diseases. This privileged structural motif continues to be a focus for future drug development (Carta, Scozzafava, & Supuran, 2012).

Environmental and Health Impact Studies

The environmental and health impacts of chemicals, including sulfamethoxazole, a relative of sulfonamides, have been reviewed, particularly focusing on their presence as persistent organic pollutants. Studies have evaluated the removal technologies for these compounds from aqueous solutions, emphasizing the need for sustainable development of technology to mitigate their environmental impact (Prasannamedha & Senthil Kumar, 2020).

Advanced Oxidation Processes

The degradation of compounds like acetaminophen by advanced oxidation processes (AOPs) provides insight into the environmental fate and potential health risks of pharmaceutical residues. This research area is critical for understanding how to manage the presence of pharmaceutical compounds in the environment and mitigate their effects on human health and ecosystems (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Toxicology and Safety Reviews

The toxicology of related compounds, including acetamide and formamide derivatives, has been updated to provide comprehensive information on their biological effects. Such reviews are crucial for ensuring the safety of chemical compounds used in various applications, including pharmaceuticals (Kennedy, 2001).

Mecanismo De Acción

Target of Action

The primary target of N-(4-acetamidophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, also known as N-[4-(acetylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide, is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever .

Mode of Action

This compound acts as a potent and selective reversible inhibitor of COX-2 . It binds to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

The compound’s action primarily affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid into prostaglandin H2, the precursor of other prostaglandins and thromboxanes . These molecules are involved in various physiological processes such as inflammation, pain sensation, and regulation of body temperature .

Pharmacokinetics

Similar compounds are generally well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of COX-2 and the subsequent decrease in prostaglandin production result in reduced inflammation, pain, and fever . This makes the compound effective as an analgesic and antipyretic agent .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its absorption and distribution . Additionally, factors such as temperature and humidity can impact the stability of the compound .

Análisis Bioquímico

Biochemical Properties

. It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites on enzymes or proteins, which can modulate their activity .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies would need to be conducted to determine the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-(4-acetamidophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide at different dosages in animal models have not been studied .

Propiedades

IUPAC Name |

N-(4-acetamidophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-12-17(18(22-25-12)14-6-4-3-5-7-14)19(24)21-16-10-8-15(9-11-16)20-13(2)23/h3-11H,1-2H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBYQEUSXWANSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-piperidinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid](/img/structure/B5568295.png)

![5-allyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5568300.png)

![2-[(4-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5568315.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5568316.png)

![2-(1-azocanyl)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5568328.png)

![8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5568330.png)

![5-chloro-2-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5568332.png)

![2-[(4-chlorophenyl)sulfonyl]-5-(trifluoromethyl)pyridine](/img/structure/B5568335.png)

![6-methyl-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5568352.png)

![N,1,7-trimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B5568358.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-methyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B5568368.png)

![4-methyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5568373.png)

![1-[2-(3,4-dimethylphenoxy)propanoyl]-3-methylpiperidine](/img/structure/B5568377.png)